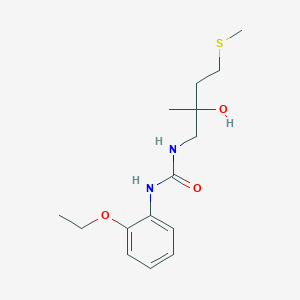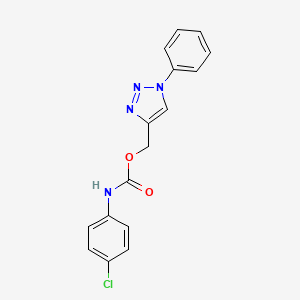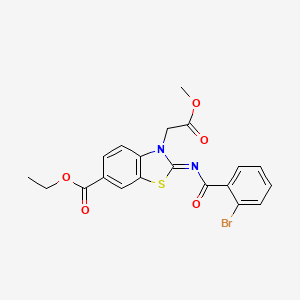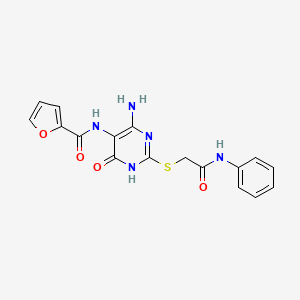![molecular formula C18H26N2O B2867537 N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide CAS No. 2411217-22-4](/img/structure/B2867537.png)
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide, also known as Bicuculline, is a potent and selective antagonist of the GABA-A receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Bicuculline has been widely used in scientific research to study the mechanisms of neurotransmission and the effects of drugs on the central nervous system.
Mechanism of Action
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide acts as a competitive antagonist of the GABA-A receptor, binding to the same site as GABA but without activating the receptor. This results in the inhibition of GABA-mediated chloride ion influx, leading to increased neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of seizures, convulsions, and tremors in animal models. It has also been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using bicuculline in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows for precise manipulation of GABA-mediated neurotransmission and the investigation of the effects of other drugs on this system. However, one limitation of using bicuculline is its potential to induce seizures and convulsions, which can be dangerous for both animals and researchers.
Future Directions
There are several future directions for research involving bicuculline, including the investigation of its effects on different types of GABA-A receptors and the development of more selective and less toxic GABA-A receptor antagonists. Additionally, bicuculline may have potential therapeutic applications for the treatment of neurological disorders such as epilepsy and anxiety. Further research is needed to explore these possibilities.
Synthesis Methods
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide can be synthesized by several methods, including the condensation of 4-methylpiperidine-4-carboxylic acid with 2,3-dihydrofuran-2-carboxylic acid, followed by the reaction of the resulting ester with propargyl bromide. Another method involves the reaction of 4-methylpiperidine-4-carboxylic acid with 2-bromo-3-cyclohexene-1-carboxylic acid, followed by the reaction of the resulting ester with propargyl bromide.
Scientific Research Applications
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide has been used in numerous studies to investigate the role of GABA-A receptors in the central nervous system. It has been shown to block the inhibitory effects of GABA on neuronal activity, resulting in increased excitability and synaptic transmission. This compound has also been used to study the mechanisms of action of other drugs that interact with GABA-A receptors, such as benzodiazepines and barbiturates.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-3-4-18(21)20(17-7-9-19(2)10-8-17)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYRVSGXIMUSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CC2CC1C=C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)



![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)




![N-isobutyl-2-(3-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867477.png)